5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester
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Overview
Description
5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiopyran derivatives This compound is characterized by the presence of an amino group, a methyl group, a nitro-substituted phenyl ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) for hydrolysis or sodium methoxide (NaOMe) for transesterification.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid or different esters.
Scientific Research Applications
5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The thiopyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-2-phenyl-2H-thiopyran-4-carboxylic acid ethyl ester: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Amino-3-methyl-2-(4-chloro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester:
Uniqueness
The presence of the nitro group in 5-Amino-3-methyl-2-(4-nitro-phenyl)-2H-thiopyran-4-carboxylic acid ethyl ester makes it unique compared to its analogs. The nitro group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-2-(4-nitrophenyl)-2H-thiopyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-15(18)13-9(2)14(22-8-12(13)16)10-4-6-11(7-5-10)17(19)20/h4-8,14H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCESWSIWHFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(SC=C1N)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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